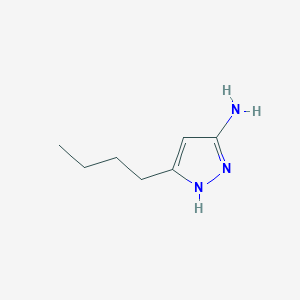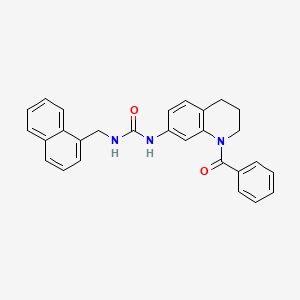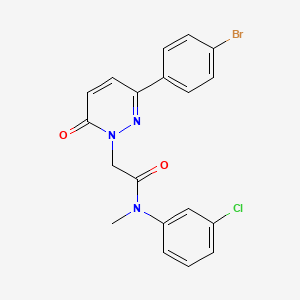![molecular formula C15H15N3O4 B2489814 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2195937-80-3](/img/structure/B2489814.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound characterized by its complex molecular structure, which is of interest in both academic research and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common approach begins with the preparation of the benzo[b][1,4]dioxine scaffold, followed by the introduction of the 2-oxopyrimidine moiety via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide linkage under mild conditions, using reagents such as carbodiimides to activate carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry to ensure consistent quality and yield. Key steps involve automated synthesis and purification processes to handle large volumes efficiently while maintaining the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions including:
Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride to reduce carbonyl groups within the molecule.
Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible, depending on the functional group being targeted and the reaction conditions.
Common Reagents and Conditions: Reagents such as sodium hydride, methyl iodide, and acetic anhydride are frequently used, with reaction conditions carefully controlled to optimize the desired outcome, including temperature, solvent choice, and reaction time.
Major Products Formed: The major products formed from these reactions vary based on the initial structure and the reagents used but often result in the formation of derivatives that retain the core structure while adding or modifying functional groups to enhance their properties or reactivity.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide finds application in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecular targets.
Medicine: Explored as a candidate for drug development due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials, where its unique structure can impart desirable properties to end products.
Wirkmechanismus
The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors, often through non-covalent interactions like hydrogen bonding, hydrophobic forces, and van der Waals interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-1-carboxamide
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1,4-benzodioxine-2-carboxamide
Comparison: While these compounds share the core benzo[b][1,4]dioxine scaffold and the 2-oxopyrimidine moiety, their distinct positional isomerism or differences in the functional groups can lead to variations in their reactivity, stability, and biological activity. The uniqueness of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide lies in its specific structural arrangement, which imparts distinct physicochemical and biological properties that make it particularly valuable in certain applications.
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(16-7-9-18-8-3-6-17-15(18)20)13-10-21-11-4-1-2-5-12(11)22-13/h1-6,8,13H,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERBOCRULCRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)




![Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride](/img/structure/B2489742.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2489749.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

